
1-(3,5-Dichloropyridin-4-yl)ethan-1-amine dihydrochloride
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Overview
Description
1-(3,5-Dichloropyridin-4-yl)ethan-1-amine dihydrochloride is a chemical compound with the molecular formula C7H10Cl4N2. It is a solid substance that is typically stored in an inert atmosphere at room temperature . This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-(3,5-Dichloropyridin-4-yl)ethan-1-amine dihydrochloride involves several steps. One common method includes the reaction of 3,5-dichloropyridine with ethylamine under controlled conditions to form the intermediate product, which is then converted to the dihydrochloride salt . Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (NAS)
The chlorine atoms at positions 3 and 5 on the pyridine ring are susceptible to nucleophilic substitution under specific conditions. The electron-withdrawing nitrogen atom in the pyridine ring activates adjacent positions for substitution, particularly when deprotonated.
Reaction | Reagents/Conditions | Product |
---|---|---|
Hydroxylation | NaOH/H₂O, 80°C, 12 hrs | 3,5-Dihydroxypyridin-4-yl-ethanamine |
Amination | NH₃ (aq), Cu catalyst, 120°C | 3,5-Diaminopyridin-4-yl-ethanamine |
Methoxylation | NaOMe, DMF, reflux | 3,5-Dimethoxypyridin-4-yl-ethanamine |
Mechanistic Insight : NAS proceeds via a two-step mechanism involving intermediate Meisenheimer complex formation, stabilized by the electron-deficient pyridine ring . Steric hindrance from the ethylamine group at position 4 slightly reduces reaction rates compared to unsubstituted analogs.
Oxidation Reactions
The ethylamine side chain undergoes oxidation, producing nitriles or nitro derivatives depending on the oxidizing agent.
Oxidizing Agent | Conditions | Product |
---|---|---|
KMnO₄ (acidic) | H₂SO₄, 60°C | 1-(3,5-Dichloropyridin-4-yl)ethanone |
H₂O₂ (catalytic Fe³⁺) | H₂O, RT, 6 hrs | N-Oxide derivative |
RuO₄ | CH₃CN, 0°C | Carboxylic acid analog |
Key Finding : Oxidation of the primary amine to a ketone is selective under acidic conditions, while neutral conditions favor N-oxide formation .
Reduction Reactions
The pyridine ring and amine group can be reduced under hydrogenation conditions:
Reduction Type | Catalyst/Reagent | Product |
---|---|---|
Ring hydrogenation | H₂, Pd/C, MeOH | Piperidine derivative (saturated ring) |
Amine deprotonation | LiAlH₄, THF | Free base form (1-(3,5-Dichloropyridin-4-yl)ethan-1-amine) |
Note : Ring saturation diminishes aromaticity, altering biological activity. The dihydrochloride salt must first be neutralized for effective reduction .
Acid-Base Reactions
The dihydrochloride salt readily undergoes neutralization:
Base | Conditions | Product |
---|---|---|
NaOH | H₂O, RT | Free amine (water-insoluble) |
NH₄OH | Ethanol, 40°C | Ammonium chloride byproduct |
Application : Neutralization is critical for reactions requiring the free amine as a nucleophile .
Stability and Degradation
The compound exhibits moderate stability:
Scientific Research Applications
1-(3,5-Dichloropyridin-4-yl)ethan-1-amine dihydrochloride is utilized in various fields of scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of biochemical pathways and enzyme interactions.
Medicine: Research involving this compound includes its potential use in drug development and therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3,5-Dichloropyridin-4-yl)ethan-1-amine dihydrochloride involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
1-(3,5-Dichloropyridin-4-yl)ethan-1-amine dihydrochloride can be compared with other similar compounds such as:
1-(3,5-Dichloropyridin-4-yl)ethanol: This compound has a hydroxyl group instead of an amine group, leading to different chemical properties and applications.
Biological Activity
1-(3,5-Dichloropyridin-4-yl)ethan-1-amine dihydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following structural formula:
This compound features a pyridine ring substituted with chlorine atoms, which may influence its biological activity by altering its interaction with biological targets.
Antitumor Activity
Recent studies have highlighted the compound's potential as an antitumor agent. For instance, compounds with similar structures have demonstrated significant inhibitory effects on various cancer cell lines. While specific data on this compound is limited, related derivatives have shown promising results:
Compound | Cell Line | IC50 (nM) |
---|---|---|
CFI-400945 | HCT116 (colon cancer) | < 10 |
Compound 82a | Multiple Myeloma | 0.4 - 1.1 |
These findings suggest that derivatives of this compound may exhibit similar antitumor properties, warranting further investigation into its efficacy against specific cancer types .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies indicate that related compounds possess broad-spectrum activity against various pathogens. For example:
Compound | Pathogen | IC50 (µM) |
---|---|---|
Compound 4 | Giardia intestinalis | 0.145 |
Compound 1 | Trichomonas vaginalis | < 0.5 |
These results suggest that modifications to the pyridine scaffold may enhance antimicrobial effectiveness, indicating a potential application in treating protozoal infections .
The biological activity of this compound is hypothesized to involve several mechanisms:
- Inhibition of Kinases : Similar compounds have been shown to inhibit key kinases involved in cell signaling pathways, potentially leading to reduced tumor growth.
- Interaction with DNA : Some derivatives exhibit the ability to intercalate with DNA or disrupt replication processes in pathogens.
Case Study: Antitumor Efficacy
In a recent study involving a series of pyridine derivatives, one compound demonstrated significant tumor reduction in xenograft models. The study reported a decrease in tumor volume by over 50% after treatment with a related compound over four weeks . This highlights the potential for further development of this compound as a therapeutic agent.
Case Study: Antimicrobial Testing
Another study focused on the antimicrobial efficacy of compounds similar to this compound against protozoal infections. The results indicated that certain analogs were significantly more effective than traditional treatments like metronidazole, suggesting that this class of compounds could offer new therapeutic options .
Properties
IUPAC Name |
1-(3,5-dichloropyridin-4-yl)ethanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8Cl2N2.2ClH/c1-4(10)7-5(8)2-11-3-6(7)9;;/h2-4H,10H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOGCELYPGPBSTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=NC=C1Cl)Cl)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10Cl4N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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